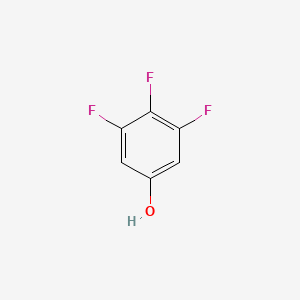

3,4,5-Trifluorophenol

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 3,4,5-Trifluorophenol often involves catalytic processes or reactions that incorporate fluorine atoms into organic molecules. For example, tris(pentafluorophenyl)borane has been identified as an effective catalyst in various organic transformations, including hydrometallation reactions, alkylations, and aldol-type reactions due to its strong Lewis acidity derived from fluorinated phenyl groups (Erker, 2005).

Molecular Structure Analysis

The molecular structure of this compound derivatives, such as 4′-(3,4,5-trifluorophenyl)-4-propylbicyclohexyl, showcases the influence of fluorine atoms on the phenyl ring. X-ray crystallographic studies reveal that fluorine atoms are in the plane of the phenyl ring, affecting the overall geometry and interactions within the crystal structure. Both cyclohexyl groups in related molecules are found to be in chair conformation, indicating the potential steric and electronic effects of the trifluorophenyl group on molecular conformation (Haldar et al., 2008).

Chemical Reactions and Properties

The presence of fluorine atoms in this compound significantly influences its reactivity. Fluorine's high electronegativity and the ability to form strong hydrogen bonds affect the compound's behavior in chemical reactions. For instance, the metal-free reduction of secondary and tertiary N-phenyl amides by tris(pentafluorophenyl)boron-catalyzed hydrosilylation highlights the utility of fluorine-containing compounds in facilitating or enhancing organic reactions (Chadwick et al., 2014).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and boiling point, are significantly influenced by the fluorine atoms. The amphiphilic layer-like arrangement observed in the crystal structure of related difluorophenols underscores the impact of fluorine on the physical properties and intermolecular interactions of these compounds (Shibakami & Sekiya, 1994).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, reactivity towards nucleophiles, and electrophiles, are markedly affected by the trifluoromethyl groups. These groups influence the electron density on the phenolic ring, thereby affecting the compound's acidity and reactivity in substitution reactions. The role of tris(pentafluorophenyl)borane in various catalytic processes highlights the significance of fluorinated compounds in enhancing chemical reactivity and selectivity (Lawson & Melen, 2017).

Scientific Research Applications

Catalytic Activity Enhancement

Tris(3,4,5-trifluorophenyl)borane, a compound related to 3,4,5-trifluorophenol, has been studied for its catalytic activity. It is particularly effective in hydroboration reactions of unsaturated substrates. This compound shows enhanced activity under microwave irradiation, effectively hydroborating alkenes and alkynes in good yields (Carden et al., 2019).

Functionalization of Fluorophenols

Research has explored the functionalization of various difluorophenols and trifluorophenols, including this compound, into hydroxybenzoic acids. This study demonstrates the potential of the organometallic approach for synthesizing a diverse range of compounds (Marzi et al., 2004).

Spectroscopic Applications

Fluorinated phenols, such as this compound, have been investigated as pH-sensitive probes in mixed liposomal systems. The study highlights their usefulness in understanding probe–liposome interactions across various pH levels, which is crucial for biomedical research and diagnostics (Gasbarri & Angelini, 2014).

Optical and Dielectric Properties

The effects of internal linkage groups of fluorinated diamine on optical and dielectric properties of polyimide thin films have been studied, showing the influence of trifluoromethyl groups on the properties of these materials. This research has implications for developing advanced materials with specific optical and electronic characteristics (Jang et al., 2007).

Organometallic Framework Design

A study on a nanocage-based InIII{TbIII}2-organic framework featuring lotus-shaped channels has utilized fluorinated phenyl groups, demonstrating their application in creating frameworks for CO2 fixation and I2 capture. This has significant potential in environmental applications and industrial processes (Chen et al., 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

3,4,5-Trifluorophenol is a perfluorinated aromatic compound It’s known to react with copper oxide to form copper trifluoromethylphenolate .

Mode of Action

The reaction mechanism for the process involving this compound and copper oxide is still unclear . It may involve proton transfer from the alcohol group of the this compound to the copper oxide .

Pharmacokinetics

The compound has a molecular weight of 14808 g/mol , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s known that the compound participates in the synthesis of difluorooxymethylene-bridged liquid crystals .

properties

IUPAC Name |

3,4,5-trifluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTWIJKGTUGZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380718 | |

| Record name | 3,4,5-Trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99627-05-1 | |

| Record name | 3,4,5-Trifluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99627-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trifluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 3,4,5-trifluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Trifluorophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZDN5FRN89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

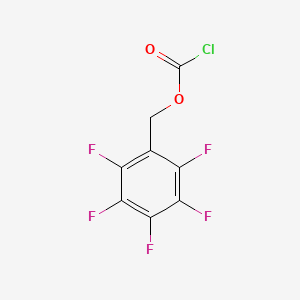

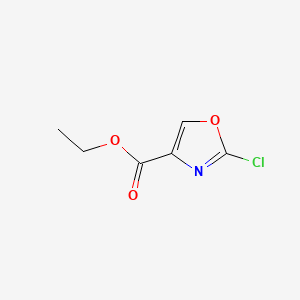

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a notable characteristic observed in the vibrational modes of the photoproducts after O-H bond fission in fluorinated phenols like 3,4,5-Trifluorophenol?

A: A consistent observation across all studied fluorinated phenols, including this compound, is the presence of an odd number of quanta (usually one) in an out-of-plane (a″) vibrational mode within the fluorophenoxyl photoproducts after O-H bond fission. [] This distinct vibrational excitation is considered a consequence of the parent molecule's out-of-plane motions that facilitate non-adiabatic coupling to the dissociative 1¹πσ* potential energy surface, leading to bond breakage.

Q2: Can you describe a method for synthesizing this compound and its efficiency?

A: One method for producing this compound involves a multi-step process starting with 1-halo-3,4,5-trifluorobenzene. [] The process includes a high-pressure reaction with ammonia water at temperatures between 100-200°C in the presence of a copper-based catalyst (cuprous salt, Cu salt, or copper oxide). This yields 3,4,5-trifluorophenylamine, which then undergoes diazotization followed by hydrolysis to produce the final product, this compound. This method boasts a high product yield ranging from 74-77%. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2,5-Dimethyl-1-(phenylmethyl)-3-pyrrolyl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone](/img/structure/B1223358.png)

![3-(4-methoxyphenyl)-1-phenyl-N-[(pyridine-4-carbonylamino)carbamothioyl]pyrazole-4-carboxamide](/img/structure/B1223360.png)

![(3,5-Dichlorophenyl)-[4-[2-(trifluoromethyl)-4-quinolinyl]-1-piperazinyl]methanone](/img/structure/B1223369.png)

![1-[2-[[4,6-Bis(4-morpholinyl)-1,3,5-triazin-2-yl]oxy]ethyl]-3-phenylurea](/img/structure/B1223372.png)

![2-[[[4-(4-Methoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]thio]methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B1223373.png)

![2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid](/img/structure/B1223374.png)

![2-[(6-Amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]acetic acid ethyl ester](/img/structure/B1223377.png)

![(E)-3-[4-(diethylsulfamoyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B1223379.png)

![7-[[[1-(2-Methylphenyl)-5-tetrazolyl]thio]methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1223380.png)

![4-({4-[(2,3,3-Trichloroacryloyl)oxy]phenyl}sulfonyl)phenyl 2,3,3-trichloroacrylate](/img/structure/B1223383.png)